
フロバトリプタンサクシネート
概要
説明
フロバトリプタンコハク酸塩は、選択的セロトニン(5-ヒドロキシトリプタミン; 5-HT)タイプ1Bおよび1D受容体アゴニストであり、片頭痛の治療に広く使用されています。フロバという商品名で販売されています。 この化合物は、頭部への血液供給を行う動脈と静脈の血管収縮を引き起こす能力で知られており、片頭痛の症状を軽減します .
科学的研究の応用
Frovatriptan succinate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the acute treatment of migraine attacks with or without aura in adults. It has also been studied for its potential use in treating menstrual migraines . In chemistry, frovatriptan succinate is used as a reference standard in various analytical techniques . Its unique properties make it a valuable compound for research in pharmacology and drug development.
作用機序
フロバトリプタンコハク酸塩の作用機序は、5-HT1Bおよび5-HT1D受容体への高親和性結合に関与しています。 この結合は、脳外および頭蓋内の動脈の血管収縮を引き起こし、これら血管の過剰な拡張を抑制します。これは、片頭痛の原因と考えられています . フロバトリプタンコハク酸塩は、GABA A媒介チャネル活性に有意な影響を与えず、ベンゾジアゼピン結合部位への有意な親和性もありません .
類似の化合物との比較
フロバトリプタンコハク酸塩は、トリプタン系薬物のクラスに属しており、これは選択的な5-HT1B/1D受容体アゴニストです。このクラスの類似した化合物には、スマトリプタン、ゾルミトリプタン、リザトリプタンなどがあります。 これらの化合物と比較して、フロバトリプタンコハク酸塩は半減期が長く、これが片頭痛の治療における長期的な効果に貢献している可能性があります .
Safety and Hazards
将来の方向性
Frovatriptan’s long half-life has led to the initiation of studies for the short-term prevention of menstrually related migraine attacks . This newly investigated treatment approach for patients with predictable menstrually related migraine may, in the future, lead to treatment paradigms that benefit those patients with migraine attacks that are difficult to manage .
生化学分析
Biochemical Properties
Frovatriptan succinate has high affinity for the 5-HT (1B) and 5-HT (1D) receptors . The interaction between Frovatriptan succinate and these receptors is believed to inhibit excessive dilation of extracerebral, intracranial arteries and veins that supply blood to the head .
Cellular Effects
Frovatriptan succinate influences cell function by acting on the 5-HT1B/1D receptors. This interaction leads to vasoconstriction of arteries and veins that supply blood to the head, thereby reducing the symptoms of migraine .
Molecular Mechanism
Frovatriptan succinate exerts its effects at the molecular level by binding to the 5-HT1B/1D receptors with high affinity . This binding interaction leads to vasoconstriction of arteries and veins that supply blood to the head .
Temporal Effects in Laboratory Settings
The pharmacokinetic evaluations of Frovatriptan succinate in healthy subjects found that it has an acceptable pharmacokinetic profile . The blood levels were proportional to the administered dose, with the mean C max and AUC last ranging from approximately 6.27 ng/mL– 17.35 ng/mL and 92.52 h⋅ng/mL – 287.40 h⋅ng/mL over the dose range .
Metabolic Pathways
Frovatriptan succinate is involved in the serotonin 5-HT1B/1D receptor pathway
準備方法
フロバトリプタンコハク酸塩の調製には、いくつかの合成経路と反応条件が含まれます。1つの方法は、4-シアノフェニルヒドラジン塩酸塩と4-ベンジルオキシシクロヘキサノンを酢酸中で反応させて、3-ベンジルオキシ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールを生成することです。この中間体は、次に水酸化ナトリウムで加水分解して、3-ヒドロキシ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールを生成し、これはさらにピリジンの存在下でトシルクロリドで処理されて、対応するトシル化テトラヒドロカルバゾールを形成します。 トシル基は、100°Cで密閉管中でメチルアミンで処理することにより除去されて、3-メチルアミノ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールが生成されます .
化学反応の分析
フロバトリプタンコハク酸塩は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、水酸化ナトリウム、トシルクロリド、メチルアミンなどがあります。 これらの反応から生成される主な生成物には、3-ベンジルオキシ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールや3-メチルアミノ-6-シアノ-1,2,3,4-テトラヒドロカルバゾールなどのさまざまな中間体が含まれます .
科学研究アプリケーション
フロバトリプタンコハク酸塩は、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。医学では、主に成人のオーラのあるなしにかかわらず、片頭痛発作の急性治療に使用されます。 月経性片頭痛の治療における潜在的な使用についても研究されています . 化学では、フロバトリプタンコハク酸塩は、さまざまな分析技術で基準物質として使用されます . その独特の特性は、薬理学と医薬品開発における研究に貴重な化合物となっています。
類似化合物との比較
Frovatriptan succinate is part of the triptan class of drugs, which are selective 5-HT1B/1D receptor agonists. Similar compounds in this class include sumatriptan, zolmitriptan, and rizatriptan. Compared to these compounds, frovatriptan succinate has a longer half-life, which may contribute to its prolonged effect in treating migraines .
特性
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166543 | |
| Record name | Frovatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-09-7, 158930-17-7 | |
| Record name | Frovatriptan succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frovatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Frovatriptan succinate exert its therapeutic effect?
A1: Frovatriptan succinate is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].
Q2: What is the molecular formula and weight of Frovatriptan succinate?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, Frovatriptan succinate is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as Frovatriptan succinate monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.
Q3: Is there spectroscopic data available for Frovatriptan succinate?
A3: Yes, UV spectrophotometry is commonly used to analyze Frovatriptan succinate. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].
Q4: What is known about the stability of Frovatriptan succinate?
A4: Frovatriptan succinate exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.
Q5: What challenges are associated with formulating Frovatriptan succinate, and what strategies have been investigated to address them?
A5: Frovatriptan succinate’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.
Q6: How is Frovatriptan succinate absorbed and distributed in the body?
A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of Frovatriptan succinate is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].
Q7: Does Frovatriptan succinate exhibit gender-specific pharmacokinetic differences?
A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].
Q8: What is the evidence supporting the efficacy of Frovatriptan succinate in migraine treatment?
A8: Frovatriptan succinate has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].
Q9: Are there any known safety concerns or long-term effects associated with Frovatriptan succinate?
A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.
Q10: What analytical techniques are commonly employed for the characterization and quantification of Frovatriptan succinate?
A10: Several analytical methods are utilized for analyzing Frovatriptan succinate. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining Frovatriptan succinate levels in various matrices [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


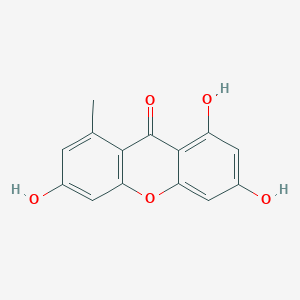
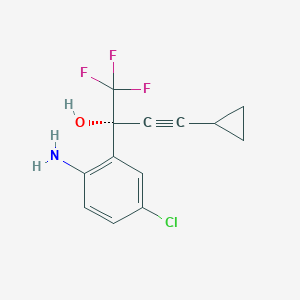

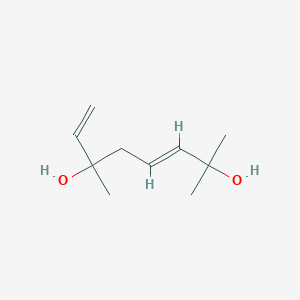


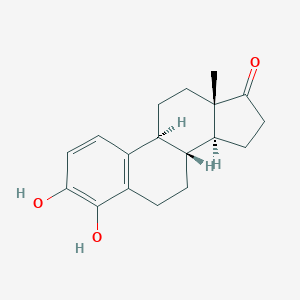


![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
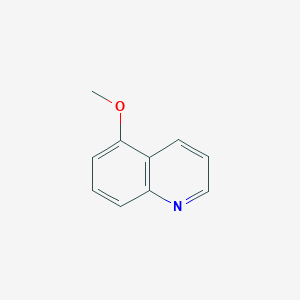

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)

